molecular formula C14H14N4O2 B15056960 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Katalognummer: B15056960
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: PRQAICDGLAFEDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.

    Introduction of the pyridine ring: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could be used to modify the pyridine or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halides, alkylating agents, or acylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Studies: Could be used in studies to understand its interaction with biological targets.

Industry

    Chemical Industry: Use in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, affecting their function. The exact molecular targets and pathways would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxamide
  • 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-methyl

Uniqueness

The presence of the carboxylic acid group in 4-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to its analogs.

Eigenschaften

Molekularformel

C14H14N4O2

Molekulargewicht

270.29 g/mol

IUPAC-Name

4-pyridin-2-yl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N4O2/c19-13(20)10-9-16-14(18-7-3-4-8-18)17-12(10)11-5-1-2-6-15-11/h1-2,5-6,9H,3-4,7-8H2,(H,19,20)

InChI-Schlüssel

PRQAICDGLAFEDM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=NC=C(C(=N2)C3=CC=CC=N3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.